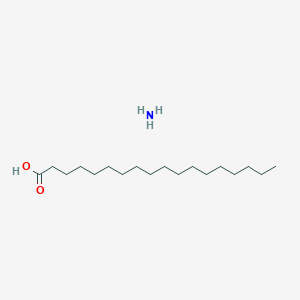

Stearic acid, ammonium salt

Übersicht

Beschreibung

Salts and esters of the 18-carbon saturated, monocarboxylic acid--stearic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Stearic acid is a saturated fatty acid with the formula . When it forms a salt with ammonium, it exhibits unique properties that enhance its functionality in various applications. The molecular structure of ammonium stearate can be represented as:

This compound is characterized by its hydrophobic tail and hydrophilic head, making it an effective emulsifier and surfactant.

Emulsion Stabilization

One of the primary applications of stearic acid, ammonium salt, is in the stabilization of emulsions. Its ability to form stable emulsions is particularly valuable in the production of explosives . For instance, a patent describes an emulsion-type explosive composition that incorporates ammonium stearate to enhance water resistance and pumpability compared to other emulsifying agents .

Case Study: Emulsion Explosives

- Composition : The emulsion consists of inorganic oxidizing salts and carbonaceous fuels.

- Advantages :

- Higher water resistance.

- Improved stability during storage.

- Enhanced handling properties.

Pharmaceutical Applications

Ammonium stearate is utilized as an excipient in pharmaceutical formulations. Its role as a lubricant helps in the manufacturing of tablets and capsules, ensuring smooth processing during production. Additionally, it can be used in drug delivery systems due to its compatibility with various active pharmaceutical ingredients .

Key Benefits:

- Enhances the flowability of powders.

- Reduces friction during tablet compression.

- Improves the uniformity of drug distribution.

Cosmetic and Personal Care Products

In the cosmetic industry, this compound is employed as an emulsifying agent in creams and lotions. Its ability to stabilize oil-in-water emulsions makes it a popular choice for formulating skin care products.

Applications:

- Moisturizers : Provides a smooth texture and enhances skin feel.

- Makeup Products : Stabilizes formulations while contributing to skin adhesion.

Industrial Applications

Ammonium stearate finds applications in various industrial processes:

- Textile Industry : Used as a softener and lubricant for fibers.

- Plastic Industry : Acts as a processing aid and release agent for molded products.

- Agricultural Chemicals : Functions as an emulsifier in pesticide formulations.

Research Applications

Recent studies have explored the innovative use of this compound in materials science and nanotechnology. For example, research indicates its potential in creating composite materials with enhanced thermal stability and mechanical properties when combined with other compounds such as ammonium aluminum sulfate .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Emulsion Stabilization | Explosives | Higher water resistance, improved stability |

| Pharmaceuticals | Lubricant in tablet manufacturing | Enhanced flowability, reduced friction |

| Cosmetics | Emulsifier in creams and lotions | Smooth texture, improved skin feel |

| Industrial Processes | Softener in textiles; processing aid in plastics | Improved handling properties |

| Research | Composite materials for enhanced properties | Increased thermal stability |

Eigenschaften

Molekularformel |

C18H39NO2 |

|---|---|

Molekulargewicht |

301.5 g/mol |

IUPAC-Name |

azane;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);1H3 |

InChI-Schlüssel |

JPNZKPRONVOMLL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.N |

Physikalische Beschreibung |

Liquid White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.